molecular formula C14H14N2O B2414085 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine CAS No. 2194847-87-3

3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine

Cat. No.: B2414085
CAS No.: 2194847-87-3
M. Wt: 226.279
InChI Key: SWRMSYUERYTYFP-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine is an organic compound that features a pyridazine ring substituted with a 2,3-dihydro-1H-inden-2-yloxy group and a methyl group

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine may also interact with various cellular targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Indole derivatives have been found to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine typically involves the reaction of 2,3-dihydro-1H-indene-2-ol with 6-methylpyridazine under specific conditions. One common method includes:

    Starting Materials: 2,3-dihydro-1H-indene-2-ol and 6-methylpyridazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature, usually around 100-120°C, for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or alkanes.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-dihydro-1H-inden-2-yloxy)-4-methoxybenzaldehyde
  • 2,3-dihydro-1H-inden-1-one derivatives

Uniqueness

3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its combination of the indene and pyridazine moieties makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-2-yloxy)-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-6-7-14(16-15-10)17-13-8-11-4-2-3-5-12(11)9-13/h2-7,13H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRMSYUERYTYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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